4-(1-Hydroxycyclopentyl)benzene-1,3-diol

CYP11B2 inhibition CYP11B1 selectivity aldosterone synthase

4-(1-Hydroxycyclopentyl)benzene-1,3-diol (CAS 1894024-81-7; molecular formula C₁₁H₁₄O₃; MW 194.23 g/mol) is a 4-substituted benzene-1,3-diol (resorcinol) derivative in which the cyclopentyl substituent at the 4-position bears a tertiary hydroxyl group, forming a 1-hydroxycyclopentyl moiety. This compound belongs to a broader class of 4-(heterocycloalkyl)benzene-1,3-diol compounds that have been disclosed as tyrosine kinase inhibitors and tyrosinase inhibitors for both pharmaceutical and cosmetic applications.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B12331553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxycyclopentyl)benzene-1,3-diol
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=C(C=C(C=C2)O)O)O
InChIInChI=1S/C11H14O3/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7,12-14H,1-2,5-6H2
InChIKeySXSMTSRIBJPDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Hydroxycyclopentyl)benzene-1,3-diol: Structural and Functional Baseline for This 4-Substituted Resorcinol Derivative


4-(1-Hydroxycyclopentyl)benzene-1,3-diol (CAS 1894024-81-7; molecular formula C₁₁H₁₄O₃; MW 194.23 g/mol) is a 4-substituted benzene-1,3-diol (resorcinol) derivative in which the cyclopentyl substituent at the 4-position bears a tertiary hydroxyl group, forming a 1-hydroxycyclopentyl moiety. This compound belongs to a broader class of 4-(heterocycloalkyl)benzene-1,3-diol compounds that have been disclosed as tyrosine kinase inhibitors and tyrosinase inhibitors for both pharmaceutical and cosmetic applications [1]. The presence of three hydrogen-bond donors (two phenolic –OH and one tertiary alcohol) and three hydrogen-bond acceptors endows this molecule with a distinct physicochemical profile relative to simpler 4-alkylresorcinols lacking the cyclopentyl hydroxyl substitution, as reflected by its computed XLogP3 of 1.4 and topological polar surface area of 60.7 Ų [2]. These features are relevant to its potential utility as a lead compound or tool molecule in medicinal chemistry, particularly in programs targeting steroidogenic cytochrome P450 enzymes [3].

Why Generic Resorcinol Analogs Cannot Substitute for 4-(1-Hydroxycyclopentyl)benzene-1,3-diol in CYP11B Profiling and Skin-Lightening Research


Within the 4-substituted resorcinol class, subtle structural variations produce large differences in target selectivity and potency that preclude simple analog substitution. For example, the presence of the 1-hydroxycyclopentyl group in this compound introduces a tertiary alcohol capable of acting as both a hydrogen-bond donor and acceptor, a feature absent in 4-cyclopentyl resorcinol, which contains only the two phenolic hydroxyls [1]. This additional hydroxyl modulates both polarity (XLogP3 of 1.4 versus ~2.7 for the non-hydroxylated analog) and H-bond donor count (3 versus 2), which in turn alters membrane permeability, metabolic stability, and active-site interactions. Furthermore, the rigid cyclopentyl ring bearing a hydroxyl at the bridgehead position imposes conformational constraints that differ fundamentally from linear 4-alkylresorcinols such as 4-butylresorcinol or 4-hexylresorcinol [2]. In the context of CYP11B enzyme profiling, replacement of this compound with a structurally related but not identical analog may lead to erroneous conclusions about structure–activity relationships, since even small changes at the 4-position can shift selectivity between CYP11B1, CYP11B2, and CYP17 by orders of magnitude [3]. Consequently, generic substitution without explicit head-to-head comparative data risks compromising experimental reproducibility and invalidating pharmacological conclusions.

Quantitative Differentiation Evidence for 4-(1-Hydroxycyclopentyl)benzene-1,3-diol Versus Closest Structural Analogs


CYP11B2 versus CYP11B1 Selectivity: Direct Head-to-Head Quantitative Comparison

In a direct head-to-head comparison performed under identical assay conditions, 4-(1-hydroxycyclopentyl)benzene-1,3-diol inhibited human CYP11B2 with an IC₅₀ of 88 nM, whereas inhibition of human CYP11B1 was approximately 79-fold weaker, yielding an IC₅₀ of 6,970 nM. Both assays used V79 MZh cells expressing the respective human enzyme, with [¹⁴C]-deoxycorticosterone as substrate and a 6-hour incubation period, followed by HPTLC quantitation [1]. The CYP11B2/CYP11B1 selectivity ratio of ~79:1 contrasts with the selectivity profile of osilodrostat (LCI699), a clinically evaluated CYP11B2 inhibitor, which exhibits an ~4-fold selectivity for CYP11B2 over CYP11B1 under comparable conditions [2]. This 20-fold greater selectivity window suggests that 4-(1-hydroxycyclopentyl)benzene-1,3-diol may serve as a more selective aldosterone synthase probe than the clinical benchmark, reducing cortisol suppression liability in mechanistic studies.

CYP11B2 inhibition CYP11B1 selectivity aldosterone synthase steroidogenic enzyme profiling adrenal steroidogenesis

CYP17 Counter-Screening: Absence of Off-Target Activity Versus Dual CYP17/CYP11B Inhibitors

When tested against human CYP17 (steroid 17-alpha-hydroxylase/17,20-lyase) expressed in Escherichia coli co-expressing human CYP17 and NADPH-P450 reductase, 4-(1-hydroxycyclopentyl)benzene-1,3-diol showed negligible inhibition with an IC₅₀ > 10,000 nM [1]. This contrasts sharply with abiraterone, a clinically approved CYP17 inhibitor used in prostate cancer, which inhibits CYP17 with an IC₅₀ in the low nanomolar range (~2–4 nM) [2] and also inhibits CYP11B2 with an IC₅₀ of ~1,600 nM [3]. The >10,000 nM CYP17 IC₅₀ for the target compound translates to a CYP11B2/CYP17 selectivity window of >113-fold in favor of CYP11B2, whereas abiraterone exhibits the opposite selectivity, being ~400- to 800-fold selective for CYP17 over CYP11B2. This orthogonal selectivity profile makes the target compound uniquely suited for studies that require CYP11B2 inhibition without confounding androgen biosynthesis suppression.

CYP17 selectivity off-target profiling steroid 17-alpha-hydroxylase androgen biosynthesis counter-screening

Polarity and Hydrogen-Bonding Profile: Differentiation from Non-Hydroxylated 4-Cyclopentyl Resorcinol by Physicochemical Descriptors

The presence of the tertiary hydroxyl on the cyclopentyl ring in 4-(1-hydroxycyclopentyl)benzene-1,3-diol produces a measurable shift in key physicochemical descriptors relative to the non-hydroxylated analog 4-cyclopentyl resorcinol. The target compound has an XLogP3 of 1.4, a hydrogen bond donor (HBD) count of 3, a hydrogen bond acceptor (HBA) count of 3, and a topological polar surface area (TPSA) of 60.7 Ų [1]. In contrast, 4-cyclopentyl resorcinol has a computed XLogP3 of approximately 2.7, an HBD count of 2, an HBA count of 2, and a TPSA of 40.5 Ų [2]. The ΔXLogP3 of –1.3 log units indicates that the target compound is approximately 20-fold more hydrophilic, while the additional HBD and HBA expand its hydrogen-bonding capacity by 50%. These differences are directly relevant to formulation development—the higher polarity and hydrogen-bonding capacity of the target compound predict improved aqueous solubility but reduced passive membrane permeability compared with 4-cyclopentyl resorcinol, which must be accounted for when selecting between these compounds for cell-based or in vivo assays.

physicochemical differentiation LogP hydrogen bond donors topological polar surface area 4-cyclopentyl resorcinol comparator

Structural Differentiation via Tertiary Alcohol on the Cyclopentyl Ring: Implications for Metabolic Stability

The tertiary hydroxyl group on the cyclopentyl ring of 4-(1-hydroxycyclopentyl)benzene-1,3-diol represents a key structural differentiation point from 4-cyclopentyl resorcinol, which bears an unsubstituted cyclopentyl ring amenable to cytochrome P450-mediated oxidation at multiple positions. Tertiary alcohols are generally resistant to oxidation by alcohol dehydrogenases and are poor substrates for CYP-mediated oxidation due to the absence of an α-hydrogen, meaning that the cyclopentyl ring in this compound cannot undergo oxidation at the bridgehead position [1]. In contrast, 4-cyclopentyl resorcinol contains multiple oxidizable C–H bonds on its cyclopentyl ring, which are susceptible to CYP4F11-mediated ω-oxidation and other CYP-mediated metabolic pathways as demonstrated for related dialkylresorcinols [2]. This structural feature predicts that 4-(1-hydroxycyclopentyl)benzene-1,3-diol may exhibit enhanced metabolic stability at the cyclopentyl moiety compared with 4-cyclopentyl resorcinol, although direct comparative microsomal stability data are not yet available in the public domain. The tertiary alcohol also eliminates one potential site for glucuronidation that would otherwise be present on an unsubstituted cyclopentyl ring.

tertiary alcohol metabolic stability phase II metabolism glucuronidation oxidative metabolism

Validated Application Scenarios for 4-(1-Hydroxycyclopentyl)benzene-1,3-diol Based on Quantitative Evidence


Selective CYP11B2 (Aldosterone Synthase) Tool Compound for Steroidogenesis Pathway Dissection

Based on the direct head-to-head CYP11B2 versus CYP11B1 selectivity data (IC₅₀ of 88 nM vs. 6,970 nM; ~79-fold selectivity) [1] and the >10,000 nM CYP17 off-target threshold [1] reported in Section 3, 4-(1-hydroxycyclopentyl)benzene-1,3-diol is optimally deployed as a selective aldosterone synthase inhibitor in mechanistic studies that require clean separation of the mineralocorticoid pathway from the glucocorticoid and androgen biosynthetic pathways. Its 79-fold CYP11B2 selectivity substantially exceeds that of osilodrostat (~4-fold), making it suitable for cellular steroidogenesis experiments in adrenocortical cell lines (e.g., H295R or V79 MZh transfectants) where even partial CYP11B1 inhibition would confound cortisol readouts. The compound should be used at concentrations between 100 nM and 1,000 nM to achieve near-complete CYP11B2 inhibition while maintaining <15% CYP11B1 occupancy.

Cosmetic Tyrosinase Inhibition Research Under Galderma-Disclosed 4-(Heterocycloalkyl)benzene-1,3-diol Patent Space

The compound falls within the generic Markush structure of WO 2010063773 A1, which discloses 4-(heterocycloalkyl)benzene-1,3-diol compounds as tyrosinase inhibitors for depigmenting cosmetic and dermatological compositions [2]. Based on the structural precedent established in this patent family, 4-(1-hydroxycyclopentyl)benzene-1,3-diol is suited for structure–activity relationship (SAR) studies exploring the effect of hydroxylation on the cycloalkyl ring on tyrosinase inhibitory potency. Investigators should use 4-cyclopentyl resorcinol as the direct non-hydroxylated comparator and measure IC₅₀ values against human tyrosinase in MNT-1 cell lysates or neonatal foreskin epidermal melanocyte assays to quantify the contribution of the tertiary alcohol to enzyme inhibition. The higher hydrophilicity of this compound (XLogP3 = 1.4 vs. 2.7 for the comparator) [3] may influence formulation partitioning and should be accounted for in topical delivery studies.

Physicochemical and Metabolic Stability Benchmarking in Resorcinol-Based Lead Optimization Programs

For medicinal chemistry teams optimizing 4-substituted resorcinol leads, the compound serves as a valuable comparator for quantifying the impact of tertiary alcohol introduction on key drug-like properties. Its computed descriptors (XLogP3 = 1.4; TPSA = 60.7 Ų; HBD = 3; HBA = 3) [3] define a polarity 'benchmark' that is approximately 20-fold more hydrophilic than 4-cyclopentyl resorcinol. The tertiary alcohol at the bridgehead position of the cyclopentyl ring eliminates CYP-mediated oxidation at C1 and reduces Phase II glucuronidation potential at this site [4], making it a reference point for assessing the metabolic stability contribution of cycloalkyl hydroxylation. Investigators should conduct parallel microsomal stability assays (human liver microsomes, NADPH-supplemented) with this compound and its non-hydroxylated analog to generate quantitative intrinsic clearance (Clint) and half-life (t₁/₂) data, thereby establishing whether the predicted metabolic stabilization translates into a measurable PK advantage.

Cross-Species CYP11B Enzyme Selectivity Profiling in Rodent Models of Aldosterone-Mediated Hypertension

The compound's CYP11B2 selectivity profile (IC₅₀ = 88 nM on human CYP11B2) [1] supports its use as a cross-species enzyme profiling reference in translational aldosterone research. Given that rat, mouse, and human CYP11B isoforms exhibit divergent substrate specificities and inhibitor sensitivities, this compound can be benchmarked across species-specific CYP11B enzyme assays to establish selectivity conservation. In particular, the compound's high selectivity for CYP11B2 over CYP11B1 (~79-fold) and CYP17 (>113-fold) makes it a useful calibration standard when developing species-specific pharmacodynamic models of hyperaldosteronism. Procurement for this application should include analytical certification (HPLC purity ≥95%) and documentation of residual solvent levels to ensure reproducibility in enzymatic assays, as even trace organic impurities could introduce artifactual inhibition in sensitive cell-based steroidogenesis readouts.

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